Boc-3,5-diiodo-tyr-ome

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

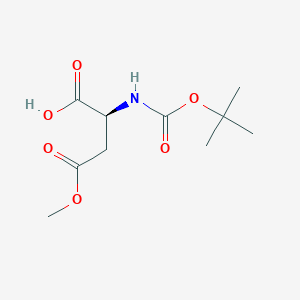

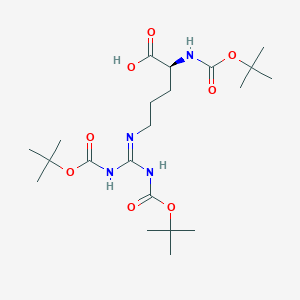

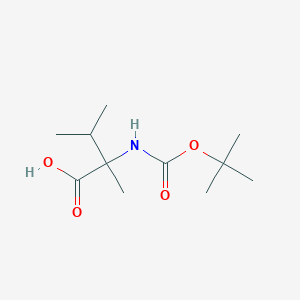

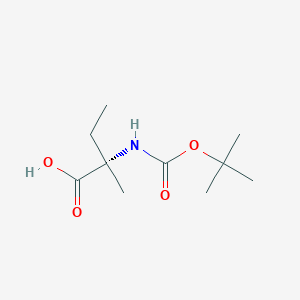

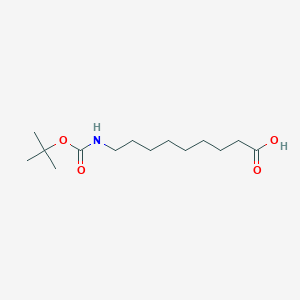

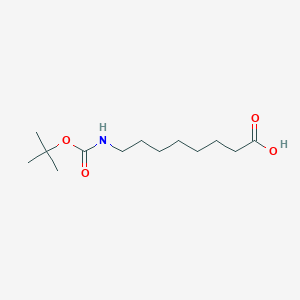

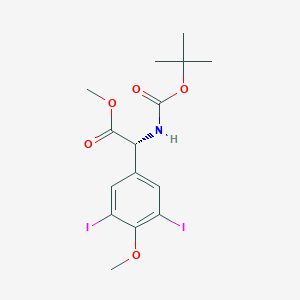

Boc-3,5-diiodo-Tyr-OMe is a derivative of (di)halogenated tyrosines . It is also known as N-t-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester . Its molecular formula is C15H19I2NO5 .

Molecular Structure Analysis

The molecular structure of Boc-3,5-diiodo-Tyr-OMe consists of 15 carbon atoms, 19 hydrogen atoms, 2 iodine atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Boc-3,5-diiodo-Tyr-OMe has a molecular weight of 547.12 g/mol. More detailed physical and chemical properties are not provided in the available sources.科学的研究の応用

Synthesis and Modification

- Boc-3,5-diiodo-tyr-ome and similar tyrosine derivatives are utilized in the synthesis of opioid peptidomimetics, offering potential for developing novel synthetic opioid ligands (Bender et al., 2015).

- Such compounds have been incorporated in the formation of peptides, enhancing their structural diversity and potential application in medical research (Borg et al., 1999).

Radiolabeling and Bioactivity Studies

- Boc-3,5-diiodo-tyr-ome has been used in the synthesis of radiolabeled compounds for biological studies, such as in the creation of tritiated and iodinated peptides for research in hormone activity and receptor binding (Charon et al., 1984).

Peptide Nanotube Formation

- This compound plays a role in the self-assembly of peptides into nanotubes, contributing to advancements in nanotechnology and materials science (Ray et al., 2004).

Alzheimer's Disease Research

- Modifications of tyrosine, including derivatives like Boc-3,5-diiodo-tyr-ome, have been studied for their impact on peptide self-assemblies, which is significant in the context of Alzheimer's disease research (Bera et al., 2014).

Development of Peptide-Based Drugs

- It is a key component in the development of amino acid-based phosphinite ligands, which are crucial in the synthesis of new peptide-based drugs (Galka & Kraatz, 2003).

Supramolecular Chemistry

- The compound contributes to the formation of supramolecular double helices in peptides, which is a significant area of study in supramolecular chemistry (Jana et al., 2011).

Cancer Research

- Its derivatives have been used in the synthesis of compounds with potential anti-cancer properties, like the peptide YSL, which showed increased survival times in cancer cell studies (Ding et al., 2004).

Structural Analysis in Peptides

- Boc-3,5-diiodo-tyr-ome aids in the study of aromatic interactions in peptides, which is crucial for understanding peptide structure and function (Mahalakshmi et al., 2006).

Opioid Receptor Research

- It has been used in the development of opioidmimetic antagonists, contributing to opioid receptor research and the development of new analgesic drugs (Salvadori et al., 1995).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Boc-3,5-diiodo-Tyr-OMe . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The future directions of Boc-3,5-diiodo-Tyr-OMe are not explicitly mentioned in the available sources. Given its use in peptide synthesis , it may continue to be a valuable reagent in the field of peptide and protein research. Further studies could explore its potential applications in other areas of biochemistry and molecular biology.

特性

IUPAC Name |

methyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(21)18-11(13(20)22-4)7-8-5-9(16)12(19)10(17)6-8/h5-6,11,19H,7H2,1-4H3,(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAEUWOAILRMR-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr-ome | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。